Isorhoifolin

Übersicht

Beschreibung

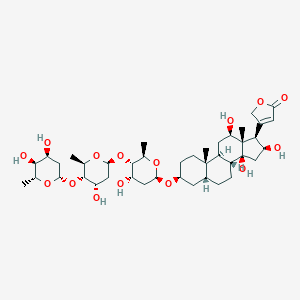

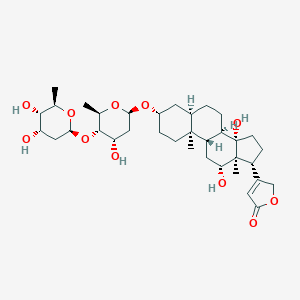

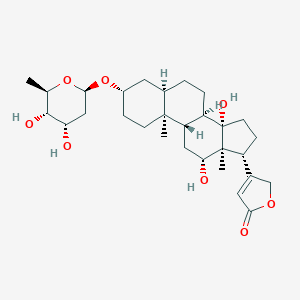

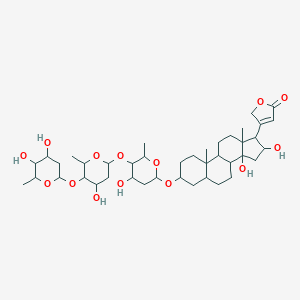

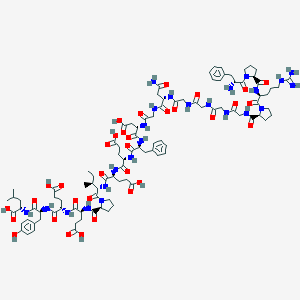

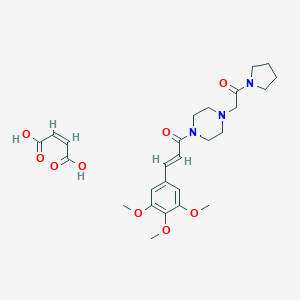

Isorhoifolin is a flavonoid glycoside, specifically a derivative of apigenin, known as apigenin-7-O-rutinoside. It is naturally found in various plants, including citrus species and Gmelina asiatica. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Isorhoifolin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung im Studium von Flavonoidglykosiden verwendet.

Biologie: Es wurde auf seine neuroprotektiven Wirkungen untersucht, insbesondere bei der Alzheimer-Krankheit.

Industrie: Es wird bei der Entwicklung von natürlichen Akariziden und anderen bioaktiven Produkten verwendet.

5. Wirkmechanismus

This compound übt seine Wirkungen durch verschiedene molekulare Ziele und Wege aus:

Hemmung von Enzymen: Es hemmt Matrixmetalloproteinasen, die an der Gewebsmodellierung und Entzündung beteiligt sind.

Antioxidative Aktivität: Es fängt freie Radikale ab und reduziert oxidativen Stress.

Neuroprotektion: Es interagiert mit mehreren Zielen, darunter Acetylcholinesterase und Beta-Sekretase, um neuroprotektive Wirkungen bei der Alzheimer-Krankheit zu erzielen.

Wirkmechanismus

Target of Action

Isorhoifolin, a flavonoid glycoside, has been found to interact with several targets. It inhibits matrix metalloproteinase-1 (MMP-1), MMP-3, and MMP-13 . In addition, it has been shown to interact with key proteins involved in Alzheimer’s disease progression, such as acetylcholinesterase (AChE), beta-secretase 1 (BACE1), glycogen synthase kinase-3 (GSK-3), and tumor necrosis factor-alpha converting enzyme (TACE1) . It also activates the adrenergic receptor pathway .

Mode of Action

This compound interacts with its targets, leading to various changes. For instance, it inhibits MMPs, which are involved in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling, as well as in disease processes such as arthritis and metastasis . In Alzheimer’s disease, this compound inhibits AChE, BACE1, GSK-3, and TACE1, which are all involved in the pathogenesis of the disease .

Biochemical Pathways

This compound affects several biochemical pathways. In Alzheimer’s disease, it impacts the PI3K-Akt, mTOR, and VEGF signaling pathways . These pathways are involved in cell survival, protein synthesis, and angiogenesis, respectively. By inhibiting key proteins in these pathways, this compound may help slow the progression of Alzheimer’s disease.

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, excretion, and toxicity (ADME), have been studied . .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. By inhibiting MMPs, it may help prevent the breakdown of the extracellular matrix, which could be beneficial in conditions such as arthritis and metastasis . In Alzheimer’s disease, this compound’s inhibition of key proteins could help slow the disease’s progression .

Biochemische Analyse

Biochemical Properties

Isorhoifolin interacts with several enzymes, proteins, and other biomolecules. It inhibits matrix metalloproteinase-1 (MMP-1), MMP-3, and MMP-13 . The nature of these interactions involves binding at the active sites of these enzymes .

Cellular Effects

This compound has been found to have anti-Alzheimer’s activity . It influences cell function by interacting with enzymes like AchE, BACE1, GSK-3, and TACE1 . These interactions can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It shows the least binding energy and well resides at the active sites of AchE, BACE1, GSK-3, and TACE1 .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to be stable up to 200 ns in molecular dynamic simulations

Dosage Effects in Animal Models

While this compound has shown promising effects in in-silico studies

Metabolic Pathways

It is known that rhamnosyltransferases (RhaTs) are involved in the biosynthesis of flavone rutinosides like this compound .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Isorhoifolin kann durch die Kondensation von 4′-Benzylapigenin mit α-Acetobromorutinose in Gegenwart von Silbercarbonat oder Kaliumhydroxid, gefolgt von Deacetylierung, synthetisiert werden. Die resultierende Verbindung, 4′-Benzylapigenin-7-β-Rutinosid, wird einer Debenzylierung unterzogen, um this compound zu bilden .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die Extraktion aus pflanzlichen Quellen, wie z. B. den Blättern von Zitrusarten. Der Extraktionsprozess umfasst Lösungsmittelextraktion, Reinigung und Kristallisation, um hochreines this compound zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: Isorhoifolin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine glykosidischen Bindungen verändern.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Essigsäureanhydrid und Pyridin.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die unterschiedliche biologische Aktivitäten aufweisen können .

Vergleich Mit ähnlichen Verbindungen

Isorhoifolin wird mit anderen ähnlichen Flavonoidglykosiden verglichen:

Linarin (Acacetin-7-O-Rutinosid): Ähnlich in der Struktur, unterscheidet sich aber im Aglykon-Teil.

Didymin (Isosacuranetin-7-O-Rutinosid): Ein weiteres Flavonoidglykosid mit unterschiedlichen biologischen Aktivitäten.

Diosmin (Diosmetin-7-O-Rutinosid): Bekannt für seine gefäßschützenden Wirkungen

This compound zeichnet sich durch seine einzigartige Kombination von biologischen Aktivitäten aus, insbesondere seine neuroprotektiven und entzündungshemmenden Eigenschaften .

Eigenschaften

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-10-20(31)22(33)24(35)26(38-10)37-9-18-21(32)23(34)25(36)27(41-18)39-13-6-14(29)19-15(30)8-16(40-17(19)7-13)11-2-4-12(28)5-3-11/h2-8,10,18,20-29,31-36H,9H2,1H3/t10-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIYLTVJPDLUDL-SLNHTJRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50970527 | |

| Record name | Isorhoifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isorhoifolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

552-57-8 | |

| Record name | Apigenin 7-O-rutinoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isorhoifolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isorhoifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISORHOIFOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B66T65281 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isorhoifolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

269 - 270 °C | |

| Record name | Isorhoifolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S,4S,5R,6S)-6-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B194485.png)

![Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B194498.png)

![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride](/img/structure/B194505.png)

![13,14-(1,3-Butadiene-1,4-diyl)-[9,10-(1,3-butadiene-1,4-diyl)-[5,6-(1,3-butadiene-1,4-diyl)-[1,2-(1,3-butadiene-1,4-diyl)-4,8,12,16-tetraoxacyclohexadecane-1,5,9,13-tetraene-3,7,11,15-tetraone]]]](/img/structure/B194521.png)